Ethyl apovincaminate

Description

BenchChem offers high-quality Ethyl apovincaminate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl apovincaminate including the price, delivery time, and more detailed information at info@benchchem.com.

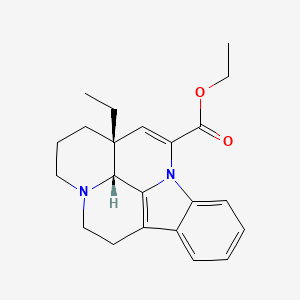

Structure

3D Structure

Properties

IUPAC Name |

ethyl (15R,19R)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2/c1-3-22-11-7-12-23-13-10-16-15-8-5-6-9-17(15)24(19(16)20(22)23)18(14-22)21(25)26-4-2/h5-6,8-9,14,20H,3-4,7,10-13H2,1-2H3/t20-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDNCQMVWWZOMLN-RBBKRZOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CCCN3[C@H]1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10904848 | |

| Record name | (-)-Vinpocetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42971-12-0 | |

| Record name | 1H-Indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylic acid, 13a-ethyl-2,3,5,6,13a,13b-hexahydro-, ethyl ester, (13aR,13bR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42971-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl apovincaminate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042971120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Vinpocetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Ethyl Apovincaminate

For Researchers, Scientists, and Drug Development Professionals

December 18, 2025

Abstract

Ethyl apovincaminate, commonly known as vinpocetine (B1683063), is a synthetic derivative of the vinca (B1221190) alkaloid vincamine. For decades, it has been utilized in the management of cerebrovascular and cognitive disorders. Its therapeutic effects are attributed to a multifaceted mechanism of action that encompasses several key molecular targets and signaling pathways. This technical guide provides a comprehensive overview of the core mechanisms of ethyl apovincaminate, focusing on its roles as a phosphodiesterase type 1 (PDE1) inhibitor, a voltage-gated sodium channel blocker, and a modulator of inflammatory pathways. This document synthesizes quantitative data from various studies, presents detailed experimental methodologies for key assays, and includes visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Core Mechanisms of Action

Ethyl apovincaminate exerts its pleiotropic effects through three primary mechanisms:

-

Inhibition of Phosphodiesterase Type 1 (PDE1): By inhibiting PDE1, ethyl apovincaminate prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The resulting increase in intracellular cyclic nucleotide concentrations leads to the relaxation of cerebral vascular smooth muscle, thereby increasing cerebral blood flow.[1][2] This vasodilation is a cornerstone of its therapeutic effect in cerebrovascular disorders.

-

Blockade of Voltage-Gated Sodium Channels (VGSCs): Ethyl apovincaminate is a state-dependent blocker of voltage-gated sodium channels, showing a higher affinity for the inactivated state of the channel.[3][4] This action stabilizes neuronal membranes, reduces neuronal excitability, and inhibits the release of excitatory neurotransmitters, contributing to its neuroprotective effects.[4][5][6]

-

Anti-inflammatory Effects via IKK/NF-κB Pathway Inhibition: Ethyl apovincaminate directly inhibits the IκB kinase (IKK) complex, a critical component of the nuclear factor-kappa B (NF-κB) signaling pathway.[7][8][9] This inhibition prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking the transcription of pro-inflammatory genes.[9][10]

Quantitative Data on Molecular Targets

The following tables summarize the inhibitory potency of ethyl apovincaminate against its primary molecular targets.

Table 1: Inhibitory Potency against Phosphodiesterase (PDE) Isoforms

| Target PDE Isoform | IC50 Value | Selectivity Profile | Reference(s) |

| PDE1 | ~21 µM | Selective for PDE1 over other PDE families. | [1][11] |

| PDE1A | ~19 µM | Higher affinity for PDE1A/1B than PDE1C. | [1] |

| PDE1A/1B | 8–20 µM | [2][12] | |

| PDE1C | 40–50 µM | [2][13] |

Table 2: Inhibitory Potency against Voltage-Gated Sodium Channels (VGSCs)

| Nav Subtype | IC50 (µM) | Experimental Conditions | Reference(s) |

| NaV1.8 (rat) | 3.5 | Depolarized holding potential (-35 mV) | [14][15] |

| NaV1.8 (rat) | 10.4 | Hyperpolarized holding potential (-90 mV) | [14][15] |

| Cortical Neurons (rat) | 44.2 | Whole-cell patch clamp | [3] |

Table 3: Inhibitory Potency against IκB Kinase (IKK)

| Target | IC50 (µM) | Experimental Conditions | Reference(s) |

| IKKβ | ~17.17 µM | In vitro kinase assay with recombinant IKKβ | [2][16][17] |

| IKK (intracellular) | ~26 µM | IKK immune complex kinase assay in rat aortic vascular smooth muscle cells | [16] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by ethyl apovincaminate.

Experimental Workflows

The following diagrams illustrate generalized workflows for key experiments used to characterize the mechanism of action of ethyl apovincaminate.

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for NaV1.8 Inhibition

This protocol is adapted from studies investigating the effect of ethyl apovincaminate on tetrodotoxin-resistant sodium channels.[3][14][15]

-

Cell Preparation:

-

Culture ND7/23 cells, a dorsal root ganglion-derived cell line, stably expressing cloned rat NaV1.8 channels.

-

Plate cells onto glass coverslips for recording.

-

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (CsF is used to block potassium channels).

-

Ethyl Apovincaminate Stock Solution: Prepare a 10 mM stock solution in DMSO and dilute to final concentrations in the external solution.

-

-

Electrophysiological Recording:

-

Place a coverslip with cells into a recording chamber on an inverted microscope and perfuse with the external solution.

-

Fabricate patch pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with the internal solution.

-

Form a high-resistance seal (>1 GΩ) with the cell membrane and rupture the membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -90 mV (hyperpolarized) or -35 mV (depolarized) to assess state-dependent inhibition.

-

-

Data Acquisition:

-

To measure tonic block, apply depolarizing voltage steps (e.g., to 0 mV for 20 ms) at a low frequency (e.g., 0.1 Hz).

-

To assess use-dependent block, apply a train of depolarizing pulses at a higher frequency (e.g., 10 Hz).

-

Record sodium currents before (control) and after the application of various concentrations of ethyl apovincaminate.

-

-

Data Analysis:

-

Measure the peak amplitude of the sodium current in the absence and presence of the drug.

-

Calculate the percentage of inhibition for each concentration.

-

Plot the percentage of inhibition against the drug concentration and fit the data with the Hill equation to determine the IC50 value.

-

In Vitro IKKβ Kinase Assay

This protocol is based on the methodology used to determine the direct inhibitory effect of ethyl apovincaminate on IKKβ.[7][9][16]

-

Reagents:

-

Recombinant human IKKβ.

-

GST-IκBα (amino acids 1-54) as a substrate.

-

Kinase assay buffer (50 mM HEPES pH 7.4, 20 mM MgCl₂, 2 mM DTT).

-

[γ-³²P]ATP.

-

Ethyl Apovincaminate dissolved in DMSO.

-

-

Procedure:

-

The IKKβ kinase reaction is performed in the kinase assay buffer.

-

Add recombinant IKKβ to the reaction mixture.

-

Add various concentrations of ethyl apovincaminate or vehicle (DMSO) to the reaction.

-

Initiate the kinase reaction by adding GST-IκBα and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for 30 minutes.

-

Terminate the reaction by adding SDS sample buffer and boiling for 5 minutes.

-

-

Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Visualize the phosphorylated GST-IκBα by autoradiography.

-

Quantify the band intensities using densitometry.

-

Calculate the percentage of IKKβ activity relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the concentration of ethyl apovincaminate.

-

Measurement of Intracellular Calcium Concentration using Fura-2 AM

This is a general protocol for measuring changes in intracellular calcium in response to stimuli, which can be adapted to study the effects of ethyl apovincaminate.[5][18]

-

Cell Preparation:

-

Plate cells (e.g., primary cortical neurons or a suitable cell line) on glass coverslips.

-

-

Fura-2 AM Loading:

-

Prepare a loading buffer (e.g., HEPES-buffered saline) containing Fura-2 AM (typically 2-5 µM) and a non-ionic surfactant like Pluronic F-127 to aid in dye solubilization.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells with fresh buffer to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells.

-

-

Calcium Imaging:

-

Mount the coverslip onto a fluorescence imaging system equipped for ratiometric imaging.

-

Excite the cells alternately at 340 nm and 380 nm and measure the fluorescence emission at ~510 nm.

-

Establish a baseline fluorescence ratio.

-

Apply a stimulus to induce a calcium response (e.g., a depolarizing agent like veratridine (B1662332) or high potassium).

-

In a parallel experiment, pre-incubate the cells with ethyl apovincaminate before applying the stimulus to observe its inhibitory effect.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380).

-

The change in this ratio over time reflects the change in intracellular calcium concentration.

-

Compare the amplitude and kinetics of the calcium transients in the presence and absence of ethyl apovincaminate to quantify its inhibitory effect.

-

Conclusion

Ethyl apovincaminate's mechanism of action is complex, involving the modulation of several key cellular processes. Its ability to inhibit PDE1, block voltage-gated sodium channels, and suppress the NF-κB inflammatory pathway provides a strong rationale for its use in cerebrovascular and neurodegenerative disorders. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this multifaceted compound. Further research into the interplay of these mechanisms and the identification of additional molecular targets will continue to refine our understanding of ethyl apovincaminate's role in neuroprotection and cognitive enhancement.

References

- 1. benchchem.com [benchchem.com]

- 2. An update on Vinpocetine: New discoveries and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vinpocetine preferentially antagonizes quisqualate/AMPA receptor responses: evidence from release and ligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Vinpocetine blockade of sodium channels inhibits the rise in sodium and calcium induced by 4-aminopyridine in synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vinpocetine selectively inhibits neurotransmitter release triggered by sodium channel activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vinpocetine inhibits NF-kappaB-dependent inflammation via an IKK-dependent but PDE-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vinpocetine as a potent antiinflammatory agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vinpocetine inhibits NF-κB–dependent inflammation via an IKK-dependent but PDE-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuroprotective Effects of Vinpocetine and its Major Metabolite Cis‐apovincaminic Acid on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. scientificarchives.com [scientificarchives.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Vinpocetine is a potent blocker of rat NaV1.8 tetrodotoxin-resistant sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Vinpocetine protects inner retinal neurons with functional NMDA glutamate receptors against retinal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Role of sodium channel inhibition in neuroprotection: effect of vinpocetine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Ethyl Apovincaminate and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl apovincaminate, a synthetic derivative of the alkaloid vincamine (B1683053), and its structurally related derivatives. This document details the core synthetic methodologies, presents quantitative data for comparative analysis, and elucidates the key signaling pathways modulated by these compounds. Experimental protocols for pivotal reactions are provided to facilitate research and development in this area.

Core Synthesis of Ethyl Apovincaminate (Vinpocetine)

Ethyl apovincaminate, widely known as vinpocetine (B1683063), is a potent cerebrovascular dilator and neuroprotective agent. Its synthesis predominantly originates from (+)-vincamine, an alkaloid extracted from the periwinkle plant (Vinca minor). The core transformation involves a dehydration followed by esterification. Several synthetic strategies have been developed to optimize yield and purity.

A common and efficient method is the one-pot synthesis from (+)-vincamine. This process combines the dehydration of the tertiary hydroxyl group and the transesterification of the methyl ester to an ethyl ester in a single reaction vessel, often catalyzed by a Lewis acid like ferric chloride or through acid catalysis with sulfuric acid in ethanol (B145695).[1] Another approach involves a two-step process where vincamine is first dehydrated to apovincamine (B1665591), which is then esterified to yield ethyl apovincaminate.[2]

A patented method describes the dehydration of vincamine in toluene (B28343) using polyphosphoric acid, followed by isolation of the apovincamine intermediate. This intermediate is then reacted with sodium ethoxide in absolute ethanol to produce vinpocetine with high purity.[2]

Experimental Protocol: One-Pot Synthesis of Ethyl Apovincaminate from Vincamine[1]

-

Reaction Setup: To a solution of (+)-vincamine in absolute ethanol, a Lewis acid catalyst (e.g., ferric chloride) is added.

-

Reaction Conditions: The mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the pH is adjusted to approximately 9 with a base such as ammonium (B1175870) hydroxide (B78521).

-

Extraction: The aqueous phase is extracted with an organic solvent like methylene (B1212753) chloride.

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The resulting crude product is recrystallized from ethanol to yield pure ethyl apovincaminate.

Experimental Protocol: Two-Step Synthesis via Apovincamine[2]

Step 1: Dehydration of Vincamine to Apovincamine

-

Reaction Setup: Vincamine is dissolved in toluene in a three-neck flask equipped with a stirrer and a water separator.

-

Dehydration: The mixture is cooled in an ice-water bath, and polyphosphoric acid is added dropwise. The reaction is then heated to 120 °C for 8 hours under vacuum, with nitrogen purging.

-

Isolation of Apovincamine: After completion, the solvent is distilled off. Ethanol and water are added, and the pH is adjusted to 12 with a saturated potassium carbonate solution to precipitate the product. The solid apovincamine is collected by filtration and dried under vacuum.

Step 2: Esterification of Apovincamine to Ethyl Apovincaminate

-

Reaction Setup: Absolute ethanol is placed in a three-neck flask and cooled in an ice-water bath. Sodium ethoxide is added, followed by the apovincamine intermediate after stirring for 30 minutes.

-

Esterification: The reaction mixture is heated in an oil bath at 80 °C for 12 hours.

-

Isolation of Ethyl Apovincaminate: The solvent is evaporated, and the residue is dissolved in hydrochloric acid and extracted with ethyl acetate. The pH of the aqueous phase is adjusted to 12 to precipitate the final product, which is then filtered and dried.

Quantitative Data for Ethyl Apovincaminate Synthesis

| Method | Starting Material | Key Reagents | Yield | Purity | Reference |

| One-Pot Synthesis | (+)-Vincamine | Ferric Chloride, Ethanol | 80% | Not Specified | [1] |

| Two-Step Synthesis | (+)-Vincamine | Polyphosphoric Acid, Sodium Ethoxide, Ethanol | High | >99.5% | [2] |

| Dehydration-Esterification | Vincaminic Acid | Not Specified | - | - | [3] |

Synthesis of Ethyl Apovincaminate Derivatives

The therapeutic potential of ethyl apovincaminate has prompted the synthesis of various derivatives to explore structure-activity relationships and enhance pharmacological properties. Modifications have been focused on several key positions of the molecule, particularly the E-ring.

E-Ring Modifications

Synthetic derivatization of the E-ring has been a primary focus, with modifications of the ethyl ester moiety.[4] These include reduction of the ester to an alcohol and hydrolysis to the corresponding carboxylic acid.[4] Further derivatization of the resulting alcohol or carboxylic acid can introduce novel functionalities. For instance, the hydroxyl group can be converted to carbamates, and the carboxylic acid can be transformed into amides.[5]

Experimental Protocol: Reduction of Ethyl Apovincaminate to Apovincaminol[4]

-

Reaction Setup: Ethyl apovincaminate is dissolved in an anhydrous solvent such as tetrahydrofuran (B95107) (THF).

-

Reduction: Lithium aluminum hydride (LiAlH4) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature until completion, as monitored by TLC.

-

Work-up: The reaction is carefully quenched with water and a sodium hydroxide solution.

-

Purification: The resulting solid is filtered off, and the filtrate is dried and concentrated. The crude product is purified by chromatography to yield apovincaminol.

Experimental Protocol: Hydrolysis of Ethyl Apovincaminate to Apovincaminic Acid[4]

-

Reaction Setup: Ethyl apovincaminate is suspended in ethanol.

-

Hydrolysis: An aqueous solution of lithium hydroxide is added, and the mixture is stirred at room temperature for an extended period (e.g., 48 hours).

-

Purification: The reaction mixture is partially evaporated and then purified directly by column chromatography on silica (B1680970) gel to afford apovincaminic acid.

Quantitative Data for E-Ring Derivatives

| Derivative | Starting Material | Key Reagents | Yield | Reference |

| Apovincaminol | Ethyl Apovincaminate | Lithium Aluminum Hydride, THF | 74% | [4] |

| Apovincaminic Acid | Ethyl Apovincaminate | Lithium Hydroxide, Ethanol | 91% | [4] |

Signaling Pathways and Biological Activity

Ethyl apovincaminate and its derivatives exert their biological effects through the modulation of several key signaling pathways. Understanding these mechanisms is crucial for drug development and targeted therapeutic applications.

Phosphodiesterase 1 (PDE1) Inhibition

A primary mechanism of action for vinpocetine is the inhibition of phosphodiesterase type 1 (PDE1).[6] PDE1 is an enzyme that degrades cyclic nucleotides, cAMP and cGMP. By inhibiting PDE1, vinpocetine increases the intracellular levels of these second messengers, leading to vasodilation and improved cerebral blood flow.[6] This inhibition is also linked to the neuroprotective and cognitive-enhancing effects of the compound.[7]

Caption: Vinpocetine inhibits PDE1, leading to increased cAMP/cGMP levels.

NF-κB Signaling Pathway

Vinpocetine has demonstrated significant anti-inflammatory properties by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8] It directly inhibits the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of IκB, the inhibitory subunit of NF-κB.[9] This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[10]

Caption: Vinpocetine inhibits the NF-κB pathway by targeting the IKK complex.

STAT3 Signaling Pathway

Vinpocetine has also been shown to modulate the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway.[11] It can inhibit the phosphorylation and nuclear translocation of STAT3, which plays a critical role in cell proliferation, survival, and inflammation.[12] This inhibitory effect on STAT3 signaling may contribute to the anti-cancer and anti-inflammatory activities of vinpocetine and its derivatives.

Caption: Vinpocetine inhibits the phosphorylation and nuclear translocation of STAT3.

Biological Activity Data

| Compound | Target | IC50 | Biological Effect | Reference |

| Vinpocetine | PDE1 | ~17-25 µM | Vasodilation, Neuroprotection | [13] |

| Vinpocetine | IKKβ | ~17.17 µM | Anti-inflammatory | [14] |

| Vinpocetine | NF-κB Activation | ~25 µM | Anti-inflammatory | [13] |

Conclusion

The synthesis of ethyl apovincaminate and its derivatives remains an active area of research, driven by the significant therapeutic potential of these compounds. The methodologies outlined in this guide provide a foundation for the efficient production of these molecules. Furthermore, a deeper understanding of their interactions with key signaling pathways, such as PDE1, NF-κB, and STAT3, will continue to fuel the development of novel and more potent therapeutic agents for a range of neurological and inflammatory disorders. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and drug development professionals in this field.

References

- 1. Vinpocetine reduces cisplatin-induced acute kidney injury through inhibition of NF-κB pathway and activation of Nrf2/ARE pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN102702192A - Synthesis method of vinpocetine - Google Patents [patents.google.com]

- 3. The synthesis of ethyl apovincaminate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of Vinpocetine? [synapse.patsnap.com]

- 7. Frontiers | The role of Phosphodiesterase-1 and its natural product inhibitors in Alzheimer’s disease: A review [frontiersin.org]

- 8. Vinpocetine inhibits NF-κB–dependent inflammation via an IKK-dependent but PDE-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vinpocetine as a potent antiinflammatory agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. Vinpocetine alleviates intestinal ischemia/reperfusion injury and enhances M2 macrophage polarization in rats: Role of SIRT1/SOCS3/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Unlocking vinpocetine’s oncostatic potential in early-stage hepatocellular carcinoma: A new approach to oncogenic modulation by a nootropic drug | PLOS One [journals.plos.org]

- 13. researchgate.net [researchgate.net]

- 14. Updates of Recent Vinpocetine Research in Treating Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl Apovincaminate: A Technical Guide for Researchers

An In-depth Examination of the Synthetic Nootropic Agent

Ethyl apovincaminate, more commonly known as vinpocetine (B1683063), is a synthetic derivative of the vinca (B1221190) alkaloid vincamine (B1683053), an extract from the lesser periwinkle plant (Vinca minor) or the seeds of Voacanga africana.[1][2] Marketed under brand names such as Cavinton and Intelectol, it has been utilized for decades in many European and Asian countries for the treatment of cerebrovascular disorders, such as stroke and dementia.[1][3] In the United States, it is available as a dietary supplement, often marketed for cognitive enhancement.[1][3][4] This technical guide provides a comprehensive overview of ethyl apovincaminate, focusing on its chemical properties, synthesis, multifaceted mechanism of action, pharmacokinetics, and clinical applications, with a particular emphasis on the underlying experimental data.

Chemical and Physical Properties

Ethyl apovincaminate is a white, odorless, and tasteless crystalline powder.[5] It is soluble in chloroform (B151607) and ethanol (B145695) but insoluble in water.[5]

| Property | Value | Reference |

| IUPAC Name | (3α,16α)-Eburnamenine-14-carboxylic acid ethyl ester | [1] |

| Molecular Formula | C22H26N2O2 | [1][][7] |

| Molar Mass | 350.462 g·mol−1 | [1] |

| CAS Number | 42971-09-5 | [1] |

| Melting Point | 147-151 °C | [5][] |

| Boiling Point | 419.5±45.0 °C at 760 mmHg | [] |

| Density | 1.28±0.1 g/cm3 | [] |

Synthesis

The synthesis of ethyl apovincaminate can be achieved through both semi-synthetic and total synthesis routes.

Semi-synthesis from Vincamine: A common method involves the chemical modification of vincamine, which is extracted from natural sources.[1][8] One approach involves the dehydration of vincamine followed by esterification to yield ethyl apovincaminate.[9] A patented method describes a one-step process for the water elimination and esterification of vincaminic acid.[9] Another method involves the transesterification of vincamine catalyzed by Ti(OEt)4, followed by methanesulfonic acid-catalyzed dehydration.[10]

Total Synthesis: Total chemical synthesis of vinpocetine has also been developed. One route starts from 2-ethylcyclopentanone (B1294579) and involves a multi-step process including asymmetric Michael alkylation to create a key chiral lactone intermediate.[8] Another approach utilizes Oppolzer's aldehyde as a starting material, which reacts with an alkyl haloacetate in the presence of a base.[11]

Pharmacokinetics

Studies in humans have elucidated the pharmacokinetic profile of ethyl apovincaminate.

| Parameter | Route of Administration | Value | Subject | Reference |

| Bioavailability | Oral | 56.6 ± 8.9% | Humans | [1][12] |

| Time to Peak Plasma Concentration (Tmax) | Oral | 1 - 1.5 hours | Humans | [12] |

| Elimination Half-life (t1/2α) | Intravenous | 0.136 hours | Humans | [12] |

| Elimination Half-life (t1/2β) | Intravenous | 4.83 hours | Humans | [12] |

| Elimination Half-life | Intravenous | 4.7 ± 2.13 hours | Humans | [13] |

| Volume of Distribution (Vdss) | Intravenous | 2.1 L/kg | Humans | [12] |

| Total Clearance | Intravenous | 0.79 ± 0.11 L/h/kg | Humans | [13] |

| Metabolism | - | Hepatic | Humans | [1] |

| Excretion | - | Renal | Humans | [1] |

Ethyl apovincaminate is rapidly absorbed after oral administration and undergoes significant first-pass metabolism in the liver.[14] Its main active metabolite is apovincaminic acid (AVA).[14] The parent compound is highly protein-bound in tissues.[12] Notably, unchanged vinpocetine is not detected in the urine.[12] The presence of vinpocetine in the cerebrospinal fluid confirms its ability to cross the blood-brain barrier.[3][13]

Mechanism of Action

Ethyl apovincaminate exhibits a multi-target mechanism of action, contributing to its diverse pharmacological effects.[3]

Phosphodiesterase-1 (PDE-1) Inhibition

A primary mechanism is the inhibition of phosphodiesterase type 1 (PDE-1).[1][15][16] PDE-1 is responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE-1, vinpocetine increases the intracellular levels of these second messengers.[15][16]

Caption: Ethyl apovincaminate inhibits PDE-1, leading to increased cAMP and cGMP levels.

This elevation in cyclic nucleotides leads to several downstream effects, including the relaxation of vascular smooth muscle, resulting in increased cerebral blood flow and improved oxygen and glucose utilization in the brain.[5][15][17]

Voltage-Gated Sodium Channel Blockade

Ethyl apovincaminate has been shown to block voltage-gated sodium channels.[1] This action is thought to contribute to its neuroprotective effects by reducing excessive neuronal excitability and subsequent calcium influx, which can lead to excitotoxicity.[1]

Caption: Blockade of sodium channels by ethyl apovincaminate reduces excitotoxicity.

Anti-inflammatory Effects via IKK/NF-κB Pathway Inhibition

Recent studies have revealed a potent anti-inflammatory role for ethyl apovincaminate.[3][16] It directly inhibits the IκB kinase (IKK) complex, which is a key regulator of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][3][16] By inhibiting IKK, vinpocetine prevents the degradation of IκBα, the inhibitory protein of NF-κB.[1][3] This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[1][3]

Caption: Ethyl apovincaminate exerts anti-inflammatory effects by inhibiting the IKK/NF-κB pathway.

Experimental Protocols

Determination of Pharmacokinetics in Humans

Objective: To determine the pharmacokinetic parameters of ethyl apovincaminate after oral and intravenous administration.

Methodology (based on Vereczkey & Czira, 1979):

-

Subjects: Healthy human volunteers.

-

Drug Administration:

-

Intravenous (IV): A single dose of ethyl apovincaminate is administered via IV injection.

-

Oral (PO): A single oral dose of ethyl apovincaminate is administered.

-

-

Blood Sampling: Blood samples are collected at predetermined time points after drug administration.

-

Plasma Separation: Plasma is separated from the blood samples by centrifugation.

-

Drug Concentration Analysis: The concentration of ethyl apovincaminate in the plasma samples is determined using mass fragmentography.

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate pharmacokinetic parameters such as elimination half-life, volume of distribution, and clearance rate. Bioavailability is calculated by comparing the area under the concentration-time curve (AUC) after oral and IV administration.

Caption: Experimental workflow for determining the pharmacokinetics of ethyl apovincaminate.

In Vitro IKK Inhibition Assay

Objective: To determine the direct inhibitory effect of ethyl apovincaminate on IKK activity.

Methodology (conceptual, based on descriptions of its action):

-

Enzyme and Substrate: Recombinant human IKKβ is used as the enzyme. A synthetic peptide corresponding to the IκBα phosphorylation site (e.g., GST-IκBα) is used as the substrate.

-

Reaction Mixture: The reaction is carried out in a buffer containing ATP (radiolabeled with γ-³²P), the IKKβ enzyme, the GST-IκBα substrate, and varying concentrations of ethyl apovincaminate or a vehicle control.

-

Incubation: The reaction mixtures are incubated at 30°C for a specified time (e.g., 30 minutes) to allow for the phosphorylation of the substrate.

-

Reaction Termination: The reaction is stopped by adding a stop solution (e.g., SDS-PAGE loading buffer).

-

Analysis: The reaction products are separated by SDS-PAGE. The gel is then dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated GST-IκBα.

-

Quantification: The intensity of the bands corresponding to phosphorylated GST-IκBα is quantified to determine the extent of IKKβ activity in the presence of different concentrations of ethyl apovincaminate. The IC50 value is then calculated.

Clinical Applications and Efficacy

Ethyl apovincaminate has been investigated for its therapeutic potential in a range of neurological and cerebrovascular conditions.

Cerebrovascular Disorders

Clinical studies have suggested that ethyl apovincaminate can improve cerebral blood flow and metabolism, making it a treatment option for cerebrovascular disorders such as stroke and cerebral arteriosclerosis.[1][5] In patients with chronic cerebral dysfunction, treatment with vinpocetine was associated with significant improvements on the Clinical Global Impression (CGI) and Sandoz Clinical Assessment-Geriatric (SCAG) scales compared to placebo.[18]

Cognitive Impairment and Dementia

Ethyl apovincaminate has been widely studied for its nootropic effects. Some clinical trials have reported improvements in memory and cognitive function in older adults with memory problems.[1][19] However, a Cochrane review concluded that the evidence for a beneficial effect of vinpocetine on patients with dementia is inconclusive, citing the need for larger, well-designed studies.[17][20]

Other Potential Applications

Preclinical and some clinical evidence suggest potential benefits in other areas, including:

-

Hearing loss: A phase II clinical study investigated its use in the prevention and recovery of acquired hearing loss.[1]

-

Anti-inflammatory conditions: Due to its IKK/NF-κB inhibitory activity, it is being explored for various inflammatory diseases.[3]

-

Cardiovascular health: It may have a role in antagonizing vascular remodeling and atherosclerosis.[3]

Safety and Regulatory Status

Ethyl apovincaminate is generally considered to have a good safety profile with few reported side effects at therapeutic doses.[3] Potential adverse effects include flushing, nausea, dizziness, and transient changes in blood pressure.[1] However, its use during pregnancy may be harmful.[1]

In the United States, the FDA has stated that vinpocetine does not meet the definition of a dietary supplement and is an unapproved new drug.[1] Despite this, it remains widely available in dietary supplement products.[1] In many other countries, it is a prescription medication.[4]

Conclusion

Ethyl apovincaminate is a pharmacologically complex molecule with a well-defined chemical structure and multiple mechanisms of action. Its ability to enhance cerebral blood flow through PDE-1 inhibition, provide neuroprotection via sodium channel blockade, and exert potent anti-inflammatory effects by targeting the IKK/NF-κB pathway underscores its therapeutic potential. While its efficacy in treating cognitive impairment and dementia requires further robust clinical investigation, its established use in cerebrovascular disorders and emerging applications in inflammatory conditions make it a subject of continued interest for researchers and drug development professionals. A thorough understanding of its technical aspects, from synthesis to its intricate signaling pathway interactions, is crucial for unlocking its full therapeutic value.

References

- 1. Vinpocetine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. An update on Vinpocetine: New discoveries and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Vinpocetine | 42971-09-5 [chemicalbook.com]

- 7. Ethyl apovincaminate | C22H26N2O2 | CID 105066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis and pharmacological activity of vinpocetine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07325D [pubs.rsc.org]

- 9. The synthesis of ethyl apovincaminate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN102702192A - Synthesis method of vinpocetine - Google Patents [patents.google.com]

- 11. EP2168963A1 - Process for the preparation of vinpocetine and apovincamine - Google Patents [patents.google.com]

- 12. Pharmacokinetics of vinpocetine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of vinpocetine and its metabolite, apovincaminic acid, in plasma and cerebrospinal fluid after intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mskcc.org [mskcc.org]

- 16. pnas.org [pnas.org]

- 17. Vinpocetine for cognitive impairment and dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A double-blind placebo controlled evaluation of the safety and efficacy of vinpocetine in the treatment of patients with chronic vascular senile cerebral dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. alzdiscovery.org [alzdiscovery.org]

- 20. Insufficient evidence of benefits of vinpocetine for people with dementia | Cochrane [cochrane.org]

The Pharmacological Profile of Ethyl Apovincaminate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl apovincaminate, commonly known as vinpocetine (B1683063), is a synthetic derivative of the vinca (B1221190) alkaloid vincamine, an extract from the lesser periwinkle plant (Vinca minor).[1] For over three decades, it has been utilized in numerous European and Asian countries for the management of cerebrovascular disorders, such as stroke and dementia.[1] Marketed under brand names like Cavinton, vinpocetine has garnered significant scientific interest due to its multifaceted pharmacological profile, which extends beyond its initial application as a cerebral vasodilator.[1][2] This technical guide provides an in-depth exploration of the core pharmacological characteristics of ethyl apovincaminate, with a focus on its mechanisms of action, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used to elucidate these attributes.

Core Mechanisms of Action

Ethyl apovincaminate exerts its therapeutic effects through the modulation of several key molecular targets, contributing to its neuroprotective and anti-inflammatory properties.[2][3]

Phosphodiesterase 1 (PDE1) Inhibition

A primary and well-established mechanism of action for ethyl apovincaminate is the selective inhibition of the Ca2+/calmodulin-dependent phosphodiesterase type 1 (PDE1).[4][5] By inhibiting PDE1, vinpocetine prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[4][5] The resulting increase in intracellular cAMP and cGMP levels in vascular smooth muscle cells leads to vasodilation, thereby enhancing cerebral blood flow.[4][6] This targeted vasodilation in the brain is crucial for its therapeutic effects in cerebrovascular disorders.[6]

Voltage-Gated Sodium Channel (VGSC) Blockade

Ethyl apovincaminate has been demonstrated to block voltage-gated sodium channels, a mechanism that contributes significantly to its neuroprotective effects.[3] This action is comparable in potency to the established anticonvulsant phenytoin.[7] By blocking these channels, vinpocetine can reduce excessive neuronal excitability and subsequent excitotoxicity, which are key pathological events in ischemic brain injury.[5]

Anti-inflammatory Effects via NF-κB Pathway Inhibition

A growing body of evidence highlights the potent anti-inflammatory properties of ethyl apovincaminate, which are mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[3] This effect is independent of its PDE1 inhibitory activity and is achieved through the direct inhibition of the IκB kinase (IKK) complex.[3] By preventing the phosphorylation and subsequent degradation of IκBα, vinpocetine sequesters NF-κB in the cytoplasm, thereby inhibiting the transcription of a wide array of pro-inflammatory genes.[4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters of ethyl apovincaminate's interactions with its molecular targets and its pharmacokinetic profile in humans.

Table 1: Pharmacodynamic Parameters

| Target | Parameter | Value | Species/System |

| Phosphodiesterase 1 (PDE1) | IC50 | 21 µM | Bovine heart |

| IκB Kinase (IKK) | IC50 | 17.17 µM | Cell-free system |

| Voltage-Gated Sodium Channels | IC50 | 44.2 ± 14.6 µM | Rat cortical neurons |

| TNF-α-induced NF-κB activity | IC50 | ~25 µM | Various cell lines |

Table 2: Pharmacokinetic Parameters in Humans

| Parameter | Route of Administration | Value | Reference |

| Elimination Half-Life (t½) | Intravenous | 4.7 ± 2.13 h | [8] |

| Intravenous (beta phase) | 4.83 h | ||

| Total Clearance | Intravenous | 0.79 ± 0.11 L/h/kg | [8] |

| Intravenous | 0.366 L/h/kg | ||

| Volume of Distribution (Vdss) | Intravenous | 2.1 L/kg | |

| Bioavailability | Oral | 56.6 ± 8.9% | |

| Time to Maximum Concentration (Tmax) | Oral | 1 - 1.5 h | |

| Maximum Concentration (Cmax) | Oral | 20 - 62 ng/mL |

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by ethyl apovincaminate.

Detailed Experimental Protocols

Phosphodiesterase 1 (PDE1) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of ethyl apovincaminate on PDE1 enzyme activity.

Principle: This assay measures the hydrolysis of a cyclic nucleotide (cAMP or cGMP) by PDE1. The resulting 5'-nucleotide is then converted to a nucleoside and inorganic phosphate (B84403) by a 5'-nucleotidase. The amount of phosphate released is quantified, and the inhibition by ethyl apovincaminate is determined by comparing the activity in the presence and absence of the compound.

Materials:

-

Recombinant human PDE1 enzyme

-

3',5'-cAMP or 3',5'-cGMP substrate

-

5'-Nucleotidase (from Crotalus atrox snake venom)

-

Assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM CaCl2, 10 U/mL calmodulin)

-

Ethyl apovincaminate stock solution (in DMSO)

-

Phosphate detection reagent (e.g., Malachite Green-based reagent)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of ethyl apovincaminate in the assay buffer.

-

In a 96-well plate, add the assay buffer, PDE1 enzyme, and the different concentrations of ethyl apovincaminate or vehicle (DMSO).

-

Pre-incubate the plate at 30°C for 10 minutes.

-

Initiate the reaction by adding the cyclic nucleotide substrate to each well.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

Stop the PDE1 reaction by adding a stopping agent or by heat inactivation.

-

Add 5'-nucleotidase to each well and incubate at 30°C for 10 minutes to convert the 5'-nucleotide to a nucleoside and phosphate.

-

Add the phosphate detection reagent to each well.

-

Incubate at room temperature for 15-20 minutes to allow for color development.

-

Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm for Malachite Green).

-

Calculate the percentage of inhibition for each concentration of ethyl apovincaminate and determine the IC50 value by fitting the data to a dose-response curve.

Assessment of Neuroprotective Effects in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)

Objective: To evaluate the in vivo neuroprotective efficacy of ethyl apovincaminate in a model of focal cerebral ischemia.

Principle: The MCAO model mimics human ischemic stroke by occluding the middle cerebral artery, leading to a reproducible infarct in the cerebral cortex and striatum. The neuroprotective effect of ethyl apovincaminate is assessed by measuring the reduction in infarct volume and improvement in neurological function.

Materials:

-

Male Wistar or Sprague-Dawley rats (250-300g)

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments for MCAO surgery

-

Nylon monofilament for vessel occlusion

-

Ethyl apovincaminate for injection (dissolved in a suitable vehicle)

-

2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in phosphate-buffered saline)

-

Neurological scoring system (e.g., Bederson's scale)

Procedure:

-

Anesthetize the rat and perform the MCAO surgery by introducing a nylon monofilament into the internal carotid artery to occlude the origin of the middle cerebral artery.

-

After a defined period of occlusion (e.g., 90 minutes for transient MCAO) or for the duration of the experiment (permanent MCAO), the filament may be withdrawn to allow for reperfusion.

-

Administer ethyl apovincaminate (e.g., 3 mg/kg, intraperitoneally) or vehicle at a specific time point relative to the onset of ischemia (e.g., 30 minutes post-ischemia).[5]

-

At 24 or 48 hours post-MCAO, assess the neurological deficits of each rat using a standardized scoring system.

-

Euthanize the animals and carefully remove the brains.

-

Slice the brains into 2 mm coronal sections.

-

Immerse the brain slices in a 2% TTC solution and incubate at 37°C for 20-30 minutes. Viable tissue will stain red, while the infarcted tissue will remain white.

-

Capture digital images of the stained sections.

-

Use image analysis software to quantify the infarct area in each slice and calculate the total infarct volume, often corrected for edema.

-

Statistically compare the infarct volumes and neurological scores between the ethyl apovincaminate-treated and vehicle-treated groups.

In Vitro NF-κB Inhibition Assay

Objective: To determine the effect of ethyl apovincaminate on NF-κB activation in a cell-based assay.

Principle: This assay utilizes a cell line stably transfected with an NF-κB luciferase reporter construct. Upon activation of the NF-κB pathway (e.g., by TNF-α), the luciferase gene is transcribed, and the resulting luminescence can be measured. Inhibition of NF-κB activation by ethyl apovincaminate will lead to a decrease in the luminescent signal.

Materials:

-

Cell line with a stable NF-κB luciferase reporter (e.g., HEK293/NF-κB-luc)

-

Cell culture medium and supplements

-

Ethyl apovincaminate stock solution (in DMSO)

-

NF-κB activating agent (e.g., recombinant human TNF-α)

-

Luciferase assay reagent

-

96-well cell culture plates (white, clear bottom)

-

Luminometer

Procedure:

-

Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of ethyl apovincaminate or vehicle for 1 hour.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.

-

Remove the cell culture medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Add the luciferase substrate to the cell lysate.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a measure of cell viability (e.g., using a parallel MTT assay) to control for any cytotoxic effects of the compound.

-

Calculate the percentage of inhibition of NF-κB activation for each concentration of ethyl apovincaminate and determine the IC50 value.

Conclusion

Ethyl apovincaminate possesses a complex and multifaceted pharmacological profile, making it a compound of significant interest for the treatment of cerebrovascular and neurodegenerative diseases. Its primary mechanisms of action, including PDE1 inhibition, voltage-gated sodium channel blockade, and anti-inflammatory effects via the NF-κB pathway, contribute synergistically to its therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic benefits of this versatile molecule. Further research into its diverse molecular targets may yet unveil new clinical applications for ethyl apovincaminate.

References

- 1. Clinical Pharmacology of Vinpocetine: Properties Revisited and Introduction of a Population Pharmacokinetic Model for Its Metabolite, Apovincaminic Acid (AVA) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An update on Vinpocetine: New discoveries and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Neuroprotective effects of vinpocetine, as a phosphodiesterase 1 inhibitor, on long-term potentiation in a rat model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 7. Pharmacokinetics of vinpocetine and its metabolite, apovincaminic acid, in plasma and cerebrospinal fluid after intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of vinpocetine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl Apovincaminate: A Deep Dive into its Central Nervous System Effects

A Technical Guide for Researchers and Drug Development Professionals

Ethyl apovincaminate, more commonly known as vinpocetine (B1683063), is a synthetic derivative of the vinca (B1221190) alkaloid vincamine, an extract from the lesser periwinkle plant.[1][2] For decades, it has been utilized in several countries for the management of cerebrovascular disorders and cognitive deficits.[3][4] This technical guide provides a comprehensive overview of the multifaceted effects of ethyl apovincaminate on the central nervous system, with a focus on its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.

Core Mechanisms of Action

Ethyl apovincaminate exerts its effects on the central nervous system through a variety of mechanisms, primarily revolving around its ability to modulate cerebral blood flow, enhance neuronal metabolism, and provide neuroprotection against various insults.[4][5]

Table 1: Key Molecular Targets and In Vitro Efficacy of Ethyl Apovincaminate (Vinpocetine)

| Molecular Target | Effect | IC50 Value | Cell/Tissue Model |

| Phosphodiesterase 1 (PDE1) | Inhibition | ||

| PDE1A | Inhibition | ~8-20 µM | Recombinant human PDE1A |

| PDE1B | Inhibition | ~8-20 µM | Recombinant human PDE1B |

| PDE1C | Inhibition | ~40-50 µM | Recombinant human PDE1C |

| Voltage-Gated Sodium Channels (VGSCs) | Blockade | 10-50 µM | Rat cortical neurons |

| NaV1.8 | State-dependent inhibition | 3.5 µM (depolarized), 10.4 µM (hyperpolarized) | Dorsal root ganglion-derived cell line (ND7/23) |

| IκB Kinase (IKK) | Inhibition | ~17 µM | In vitro kinase assay |

Data compiled from multiple sources.[3][6][7][8][9]

Signaling Pathways

1. Phosphodiesterase 1 (PDE1) Inhibition and Vasodilation:

A primary mechanism of ethyl apovincaminate is the inhibition of phosphodiesterase type 1 (PDE1), an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP).[8][10] By inhibiting PDE1, vinpocetine increases intracellular cGMP levels, leading to the relaxation of vascular smooth muscles, resulting in vasodilation and increased cerebral blood flow.[11][12] This enhanced blood flow improves the delivery of oxygen and nutrients to brain cells.[5]

2. Anti-Inflammatory Effects via NF-κB Pathway Modulation:

Recent studies have highlighted the potent anti-inflammatory properties of ethyl apovincaminate.[3] It has been shown to inhibit IκB kinase (IKK), a critical enzyme in the nuclear factor-kappa B (NF-κB) signaling pathway.[3][13] By inhibiting IKK, vinpocetine prevents the degradation of IκBα, which in turn keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[3][13]

Neuroprotective and Cognitive Effects

Ethyl apovincaminate has demonstrated significant neuroprotective properties in various preclinical models of ischemic stroke and neurotoxicity.[14][15] This is attributed to its multifaceted mechanism of action, including the modulation of ion channels and its anti-inflammatory and antioxidant activities.[2][5]

Table 2: In Vivo Neuroprotective Effects of Ethyl Apovincaminate (Vinpocetine)

| Animal Model | Dosage | Administration Route | Key Findings |

| Rat (Permanent Middle Cerebral Artery Occlusion) | 3 mg/kg | Intraperitoneal | 42% reduction in infarct volume.[16] |

| Rat (NMDA-induced neurodegeneration) | 10 mg/kg | Not specified | Reduced lesion size and microglia activation.[14] |

The cognitive-enhancing effects of ethyl apovincaminate have been a subject of interest, with some studies suggesting improvements in memory and learning.[17][18] However, clinical evidence in dementia patients has been inconsistent, with some trials showing modest benefits while others report a lack of significant improvement.[17][19] A PET study in chronic stroke patients did show that vinpocetine administration led to an increase in glucose uptake in unaffected brain regions.[19]

Experimental Protocols

In Vitro PDE1A Inhibitory Assay

This protocol outlines the general steps to determine the inhibitory activity of ethyl apovincaminate on PDE1A.

Materials:

-

Recombinant human PDE1A

-

cGMP (substrate)

-

Assay buffer

-

Ethyl apovincaminate (and other test compounds)

-

Method for quantifying cGMP or GMP (e.g., HPLC, specialized assay kits)

Procedure:

-

Enzyme and Substrate Preparation: Prepare the recombinant human PDE1A enzyme and the cGMP substrate in a suitable assay buffer.

-

Compound Incubation: Pre-incubate the test compounds at various concentrations with the PDE1A enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the cGMP substrate.

-

Reaction Termination and Detection: After a defined incubation period, terminate the reaction. Quantify the amount of remaining cGMP or the product of its hydrolysis, GMP.

-

IC50 Calculation: Plot the enzyme activity against the compound concentration to calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the PDE1A activity.[8]

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol describes a common method to induce focal cerebral ischemia to study the neuroprotective effects of ethyl apovincaminate.

Materials:

-

Anesthesia (e.g., isoflurane)

-

Heating pad

-

Surgical microscope

-

Micro-surgical instruments

-

Silicon-coated monofilament suture

-

Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)

Procedure:

-

Anesthesia and Preparation: Anesthetize the rat and maintain its body temperature at 37°C.

-

Surgical Procedure: Perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). Ligate the CCA and the ECA.

-

Occlusion: Introduce the silicon-coated monofilament suture into the ICA and advance it to occlude the origin of the middle cerebral artery (MCA).

-

Confirmation (Optional): Use a laser Doppler flowmeter to confirm a significant reduction in cerebral blood flow.

-

Drug Administration: Administer ethyl apovincaminate or vehicle at the desired time point (e.g., 30 minutes post-ischemia).

-

Infarct Volume Assessment: After a specified period (e.g., 24 hours), euthanize the animal, remove the brain, and slice it into coronal sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.[15][16]

Pharmacokinetics and Bioavailability

Ethyl apovincaminate is characterized by its ability to cross the blood-brain barrier.[3] After oral administration, it is rapidly absorbed, with maximum plasma concentrations reached within 1-1.5 hours. The oral bioavailability is approximately 57%. It has a relatively short elimination half-life of about 4.83 hours after intravenous injection.

Conclusion

Ethyl apovincaminate (vinpocetine) presents a complex pharmacological profile with multiple mechanisms of action that contribute to its effects on the central nervous system. Its ability to enhance cerebral blood flow, modulate inflammatory pathways, and exert direct neuroprotective effects makes it a compound of significant interest for cerebrovascular and neurodegenerative disorders. While preclinical data are robust, further well-designed clinical trials are necessary to fully elucidate its therapeutic potential in various patient populations. This guide provides a foundational understanding for researchers and drug development professionals engaged in the study of this intriguing molecule.

References

- 1. Cerebroprotectant - Wikipedia [en.wikipedia.org]

- 2. Vinpocetine - Wikipedia [en.wikipedia.org]

- 3. An update on Vinpocetine: New discoveries and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of vinpocetine in cerebrovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Vinpocetine? [synapse.patsnap.com]

- 6. Vinpocetine is a potent blocker of rat NaV1.8 tetrodotoxin-resistant sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vinpocetine is as potent as phenytoin to block voltage-gated Na+ channels in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Atheroprotective role of vinpocetine: an old drug with new indication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is Vinpocetine used for? [synapse.patsnap.com]

- 12. [Mechanism of action of vinpocetine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-Inflammatory Effects of Vinpocetine in Atherosclerosis and Ischemic Stroke: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neuroprotective Effects of Vinpocetine and its Major Metabolite Cis‐apovincaminic Acid on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Vinpocetine & Your Brain | Cognitive Vitality | Alzheimer's Drug Discovery Foundation [alzdiscovery.org]

- 18. Benefits of Vinpocetine | improve cognitive fucntions [intelectol.com]

- 19. Vinpocetine for cognitive impairment and dementia - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Nootropic: A Technical History and Discovery of Ethyl Apovincaminate

For Immediate Release

BUDAPEST, Hungary – December 18, 2025 – Ethyl apovincaminate, more widely known as vinpocetine (B1683063), is a synthetic derivative of the vinca (B1221190) alkaloid vincamine (B1683053), an extract from the lesser periwinkle plant (Vinca minor). First synthesized and brought to market in Hungary in the late 1970s by the pharmaceutical company Gedeon Richter, it has since carved a niche in the therapeutic landscape for cerebrovascular disorders and cognitive enhancement. This in-depth guide provides a technical overview of its history, discovery, synthesis, and mechanism of action for researchers, scientists, and drug development professionals.

From Plant Alkaloid to Potent Nootropic: A Historical Overview

The journey of ethyl apovincaminate began with the isolation of vincamine from Vinca minor. Recognizing the potential of vinca alkaloids, researchers at Gedeon Richter in Hungary embarked on a program to synthesize more potent and bioavailable derivatives. This led to the development of ethyl apovincaminate, trade-named Cavinton, which was first marketed around 1978.[1][2] The primary goal was to create a compound that could effectively address cerebral blood flow disturbances and their neurological consequences. Early biological testing in the 1970s focused on its effects on cerebral circulation, revealing its ability to increase cerebral blood flow and improve oxygen utilization in the brain.[3][4][5][6]

Physicochemical and Pharmacokinetic Profile

Ethyl apovincaminate is a white to yellowish crystalline powder with poor water solubility. Its lipophilic nature, however, allows it to readily cross the blood-brain barrier. The following tables summarize its key physicochemical properties and pharmacokinetic parameters in humans.

Table 1: Physicochemical Properties of Ethyl Apovincaminate

| Property | Value |

| Molecular Formula | C₂₂H₂₆N₂O₂ |

| Molecular Weight | 350.46 g/mol |

| Melting Point | 147-153 °C |

| pKa | 7.09 |

| Solubility in water | 0.001 mg/mL |

| Log P | 4.2 |

Table 2: Pharmacokinetic Parameters of Ethyl Apovincaminate in Humans (Oral Administration)

| Parameter | Value |

| Bioavailability | 7-57% |

| Tmax (Time to peak plasma concentration) | 1 - 1.5 hours[7] |

| Cmax (Peak plasma concentration) | 10 - 20 ng/mL |

| Volume of Distribution (Vd) | 3 - 8 L/kg |

| Protein Binding | 66% |

| Elimination Half-life | 1.5 - 2.5 hours |

| Metabolism | Primarily hepatic to its major active metabolite, apovincaminic acid (AVA) |

| Excretion | Mainly as metabolites via urine and feces |

Synthesis and Manufacturing

The commercial synthesis of ethyl apovincaminate is a semi-synthetic process starting from (+)-vincamine. The general two-step process involves:

-

Dehydration of Vincamine: Vincamine is dehydrated to form apovincamine (B1665591). This is typically achieved by treating vincamine with a dehydrating agent in an organic solvent.

-

Esterification of Apovincamine: The resulting apovincamine undergoes esterification with ethanol (B145695) to yield ethyl apovincaminate.

While various specific methods exist, a common laboratory-scale synthesis protocol is outlined below.

Experimental Protocols

Synthesis of Ethyl Apovincaminate from (+)-Vincamine

Objective: To synthesize ethyl apovincaminate via a two-step process involving the dehydration of vincamine followed by esterification.

Materials:

-

(+)-Vincamine

-

Thionyl chloride (SOCl₂) or other suitable dehydrating agent

-

Anhydrous ethanol

-

Anhydrous organic solvent (e.g., toluene, dichloromethane)

-

Sodium bicarbonate solution

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

Step 1: Dehydration of Vincamine to Apovincamine

-

Dissolve (+)-vincamine in an anhydrous organic solvent under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add a dehydrating agent (e.g., thionyl chloride) to the cooled solution while stirring.

-

Allow the reaction to proceed at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude apovincamine.

Step 2: Esterification of Apovincamine to Ethyl Apovincaminate

-

Dissolve the crude apovincamine in anhydrous ethanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and neutralize with a weak base.

-

Remove the ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water.

-

Dry the organic layer and concentrate to obtain crude ethyl apovincaminate.

-

Purify the crude product by column chromatography on silica gel to yield pure ethyl apovincaminate.

In Vitro Phosphodiesterase 1 (PDE1) Inhibition Assay

Objective: To determine the inhibitory activity of ethyl apovincaminate on PDE1 enzyme activity.

Materials:

-

Recombinant human PDE1 enzyme

-

Cyclic guanosine (B1672433) monophosphate (cGMP) as substrate

-

Assay buffer (e.g., Tris-HCl buffer with MgCl₂ and CaCl₂)

-

Calmodulin

-

Ethyl apovincaminate (test compound)

-

A known PDE1 inhibitor (positive control)

-

Detection reagent (e.g., a phosphate-detecting reagent)

-

96-well microplate

Procedure:

-

Prepare a reaction mixture containing assay buffer, calmodulin, and CaCl₂.

-

Add varying concentrations of ethyl apovincaminate or the positive control to the wells of the microplate.

-

Add the PDE1 enzyme to all wells except the blank.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding cGMP to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution.

-

Add the detection reagent to quantify the amount of inorganic phosphate (B84403) produced from the hydrolysis of cGMP.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of ethyl apovincaminate and determine the IC₅₀ value.

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

Objective: To evaluate the neuroprotective effects of ethyl apovincaminate in a rodent model of ischemic stroke.

Materials:

-

Adult male Sprague-Dawley or Wistar rats (250-300g)

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments

-

4-0 monofilament nylon suture with a rounded tip

-

Ethyl apovincaminate solution for injection

-

Vehicle control (e.g., saline)

-

2,3,5-triphenyltetrazolium chloride (TTC) stain

Procedure:

-

Anesthetize the rat and maintain its body temperature at 37°C.

-

Make a midline incision in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal end of the ECA.

-

Insert the nylon monofilament through the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow can be confirmed with a laser Doppler flowmeter.

-

After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion.

-

Administer ethyl apovincaminate or vehicle intravenously or intraperitoneally at a predetermined dose and time point (e.g., at the onset of reperfusion).

-

After a survival period (e.g., 24 hours), euthanize the animal and harvest the brain.

-

Slice the brain into coronal sections and stain with TTC to visualize the infarct area. The healthy tissue will stain red, while the infarcted tissue will remain white.

-

Quantify the infarct volume using image analysis software.

Mechanisms of Action: Signaling Pathways

Ethyl apovincaminate exerts its effects through multiple mechanisms, with two prominent signaling pathways identified: inhibition of phosphodiesterase 1 (PDE1) and modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.

PDE1 Inhibition Pathway

Ethyl apovincaminate is a potent inhibitor of PDE1, an enzyme that degrades cyclic nucleotides (cAMP and cGMP). By inhibiting PDE1, it increases the intracellular levels of these second messengers, leading to vasodilation, particularly in cerebral arteries, and subsequent improvement in cerebral blood flow.

NF-κB Inhibition Pathway

Ethyl apovincaminate has been shown to possess anti-inflammatory properties by inhibiting the NF-κB signaling pathway. It directly inhibits the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.

Conclusion

From its origins as a derivative of a plant alkaloid to its current use as a therapeutic agent for cerebrovascular disorders, ethyl apovincaminate has a rich history rooted in strategic drug design and development. Its multifaceted mechanism of action, targeting both vascular and inflammatory pathways, continues to make it a subject of interest for researchers exploring novel treatments for neurological and neurodegenerative diseases. This technical guide provides a foundational understanding for professionals in the field to build upon in their research and development endeavors.

References

- 1. efda.gov.et [efda.gov.et]

- 2. Pharmacokinetics of vinpocetine and its main metabolite apovincaminic acid before and after the chronic oral administration of vinpocetine to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vinpocetine - Wikipedia [en.wikipedia.org]

- 4. Development of a Validated Stability-Indicating HPLC Method for Vinpocetine in the Presence of Potential Impurities in Tablet Dosage Form by Multiresponse Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assaying NF-κB activation and signaling from TNF receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. content.abcam.com [content.abcam.com]

- 7. Pharmacokinetics of vinpocetine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical and Pharmacological Distinctions Between Ethyl Apovincaminate and Vincamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl apovincaminate, more commonly known as vinpocetine (B1683063), is a synthetic derivative of the naturally occurring indole (B1671886) alkaloid vincamine (B1683053). While both compounds are recognized for their vasoactive and neuroprotective properties, their chemical structures and pharmacological profiles exhibit significant differences. This technical guide provides an in-depth analysis of these distinctions, offering a comparative overview of their physicochemical properties, synthesis, and mechanisms of action. Detailed experimental protocols for synthesis and analysis are provided, alongside visualizations of their core signaling pathways to facilitate a comprehensive understanding for research and drug development applications.

Core Chemical Differences

Vinpocetine is a semi-synthetic derivative of vincamine, an alkaloid extracted from the lesser periwinkle plant (Vinca minor).[1][2] The structural modifications that differentiate vinpocetine from its parent compound, vincamine, are fundamental to its altered chemical and pharmacological properties. The primary chemical distinctions are the absence of a hydroxyl group at the C-14 position and the esterification with an ethyl group instead of a methyl group.[1][2]

Vincamine possesses a hemiaminal structure with a hydroxyl group and a methyl ester at the C-14 position.[3] The synthesis of vinpocetine from vincamine involves a dehydration reaction to form an unsaturated intermediate, apovincamine (B1665591), which is then subjected to transesterification to yield the ethyl ester, vinpocetine.[4][5]

These structural alterations result in a molecule with increased lipophilicity, which is thought to contribute to its enhanced ability to cross the blood-brain barrier.[6]

Comparative Physicochemical Properties

The structural differences between ethyl apovincaminate and vincamine are reflected in their physicochemical properties. The following table summarizes key quantitative data for each compound.

| Property | Ethyl Apovincaminate (Vinpocetine) | Vincamine |

| Molecular Formula | C₂₂H₂₆N₂O₂[4] | C₂₁H₂₆N₂O₃[3] |

| Molecular Weight | 350.45 g/mol [4] | 354.4 g/mol [3] |

| IUPAC Name | ethyl (15R,19R)-15-ethyl-1,11-diazapentacyclo[9.6.2.0²,⁷.0⁸,¹⁸.0¹⁵,¹⁹]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate[4] | methyl (15S,17S,19S)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.0²,⁷.0⁸,¹⁸.0¹⁵,¹⁹]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate[3] |

| Appearance | White crystalline powder[4] | Yellowish crystals[3] |

| Melting Point | 147-153 °C (with decomposition)[4] | 232-233 °C[3] |

| Solubility | Soluble in chloroform (B151607) and ethanol (B145695); Insoluble in water[4] | Sparingly soluble in water (62 mg/L at 25°C)[3] |

| pKa (basic) | 7.1[4] | Not explicitly found |

| LogP | 4.1 | 3.49[3] |

Synthesis and Analysis: Experimental Protocols

Synthesis of Ethyl Apovincaminate from Vincamine

The following protocol is a representative method for the semi-synthesis of vinpocetine from vincamine, based on descriptions found in the literature.[5][7]

Step 1: Dehydration of Vincamine to Apovincamine

-

Reaction Setup: In a three-necked flask equipped with a stirrer, water separator, and condenser, add vincamine and toluene (B28343).

-

Reagent Addition: Cool the mixture in an ice-water bath and slowly add polyphosphoric acid dropwise while stirring.

-

Reaction Conditions: After the addition is complete, transfer the flask to an oil bath. Apply a vacuum and replace the atmosphere with nitrogen twice. Heat the reaction mixture to 120°C for 8 hours, collecting the water that forms in the water separator.

-

Work-up: After the reaction, distill off the toluene under reduced pressure. To the residue, add ethanol and water, and then slowly add a caustic soda solution. Adjust the pH to 12 using a saturated potassium carbonate solution.

-

Isolation: A solid precipitate of apovincamine will form. Filter the solid and dry it under a vacuum.

Step 2: Esterification of Apovincamine to Ethyl Apovincaminate (Vinpocetine)

-

Reaction Setup: In a three-necked flask, add absolute ethanol and cool it in an ice-water bath.

-